ETHYL 4,5-DIMETHYL-2-{[2-({4-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE
Overview
Description
ETHYL 4,5-DIMETHYL-2-{[2-({4-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE is a useful research compound. Its molecular formula is C25H25N5O4S2 and its molecular weight is 523.6 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 4,5-dimethyl-2-{[({4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-3-thiophenecarboxylate is 523.13479664 g/mol and the complexity rating of the compound is 907. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Synthetic Approaches
Research has been conducted on the synthesis of heterocyclic compounds that share similarities with the specified compound, focusing on their preparation through reactions involving different methylene reagents to produce derivatives like pyran, pyridine, and pyrazolopyridines. These studies highlight the compound's potential as a versatile precursor for creating a broad range of heterocyclic compounds with possible applications in material science, pharmaceuticals, and agricultural chemicals (Mohareb et al., 2004), (El‐Borai et al., 2013).
Crystal Structure and Properties
Investigations into the crystal structure and properties of related compounds, such as ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, provide insights into their molecular geometry, electronic structure, and intermolecular interactions. These studies are crucial for understanding the chemical behavior and potential reactivity of the compound (Viveka et al., 2016).
Applications
Corrosion Inhibition
Research on pyranpyrazole derivatives, which share a structural framework with the specified compound, has demonstrated their efficacy as corrosion inhibitors for mild steel. This suggests potential industrial applications of the compound in protecting metals against corrosion, particularly in acidic environments such as those encountered during the industrial pickling process. The inhibitors operate through adsorption, forming a protective layer on the metal surface, with studies employing gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) to evaluate their performance (Dohare et al., 2017).
Antimicrobial and Antitumor Activities
Compounds structurally related to ethyl 4,5-dimethyl-2-{[({4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-3-thiophenecarboxylate have been explored for their biological activities. Studies indicate that some derivatives exhibit significant antimicrobial and antitumor properties, suggesting the compound's potential for development into therapeutic agents (Zheng et al., 2010).
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-[(4E)-4-[(1-methylpyrazol-4-yl)methylidene]-5-oxo-1-phenylimidazol-2-yl]sulfanylacetyl]amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4S2/c1-5-34-24(33)21-15(2)16(3)36-22(21)28-20(31)14-35-25-27-19(11-17-12-26-29(4)13-17)23(32)30(25)18-9-7-6-8-10-18/h6-13H,5,14H2,1-4H3,(H,28,31)/b19-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYFUIQHCMRISZ-YBFXNURJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC(=CC3=CN(N=C3)C)C(=O)N2C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=N/C(=C/C3=CN(N=C3)C)/C(=O)N2C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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